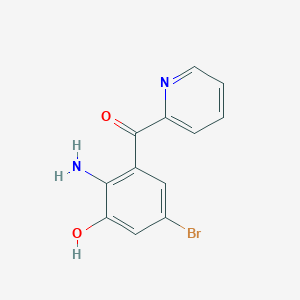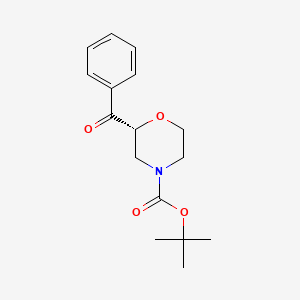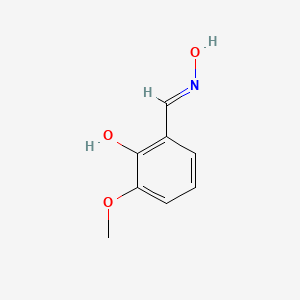
2-(2-アミノ-5-ブロモ-3-ヒドロキシベンゾイル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is an organic compound with the molecular formula C₁₂H₉BrN₂O₂ It is a derivative of pyridine and is characterized by the presence of amino, hydroxy, and bromobenzoyl functional groups
科学的研究の応用
2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
将来の方向性
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could open up new possibilities for the use of “2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine” in various applications.
作用機序
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be used in the suzuki–miyaura coupling, a type of cross-coupling reaction . In this context, it may act as a boron reagent, participating in the transmetalation step of the reaction .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests that it may be involved in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Pharmacokinetics
It is known that bromazepam, a related compound, is almost completely absorbed when taken orally, with peak plasma levels reached between 05 – 4 hours . The main metabolic pathway involves hydroxylation in position 3 with subsequent glucuronidation and cleavage of the heterocyclic ring with subsequent hydroxylation in the benzene ring and conjugation . Two metabolites predominate: 3-hydroxy-bromazepam and 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine .
Result of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may contribute to the formation of new chemical compounds.
Action Environment
The action of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its reactivity and efficacy in chemical reactions . Additionally, factors such as temperature, pH, and the presence of other reagents can also influence its action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine typically involves the bromination of 2-amino-3-hydroxybenzoyl chloride followed by a coupling reaction with pyridine. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the bromination and coupling processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purity of the final product .
化学反応の分析
Types of Reactions
2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
- 2-(2-Amino-5-bromobenzoyl)pyridine
- 2-Amino-3-hydroxypyridine
- 2-Amino-5-bromopyridine
Uniqueness
2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is unique due to the presence of both amino and hydroxy functional groups on the benzoyl ring, along with a bromine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
特性
IUPAC Name |
(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOBJQMVMPYLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key metabolic pathways of bromazepam across different species?
A1: Research reveals that bromazepam undergoes distinct metabolic transformations in humans, dogs, rats, and mice [, ]. A principal metabolic route involves hydroxylation to form 3-hydroxybromazepam, primarily excreted in its conjugated form. Notably, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine emerges as another significant metabolite, particularly in humans and dogs [, ]. Interestingly, while the pyridyl N-oxide derivative is absent in all species studied, dogs uniquely exhibit N4-oxidation, highlighting species-specific metabolic variations [].
Q2: How is 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine formed during bromazepam metabolism?
A2: 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is generated from another bromazepam metabolite, 2-(2-amino-5-bromobenzoyl)pyridine (ABBP), through enzymatic reduction []. This reaction, requiring NADPH as a cofactor, is catalyzed by reductases located in the cytoplasm and microsomes of the liver []. The efficiency of this conversion varies across species, with guinea pigs displaying the most efficient ABBP reduction [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)
![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
![1H-Pyrazolo[3,4-c]pyridine, 3-bromo-4-chloro-](/img/structure/B1145744.png)

